molecular formula C11H14N2O B3029828 1-Methyl-3-phenylpiperazin-2-one CAS No. 799796-66-0

1-Methyl-3-phenylpiperazin-2-one

Cat. No. B3029828
Key on ui cas rn: 799796-66-0
M. Wt: 190.24 g/mol
InChI Key: GHFORXSVFVCFSN-UHFFFAOYSA-N
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Patent
US07041826B2

Procedure details

Lithium aluminium hydride (3.04 g, 0.8 moles) was suspended in tetrahydrofuran (60 ml) under nitrogen atmosphere. A solution of 1-methyl-2-oxo-3-phenylpiperazine (10 g in 10 ml of tetrahydrofuran) was added at 10–15° C. Slowly, raised the temperature of reaction mass and refluxed for 2 hours. Cooled the reaction mass to 5° C. and quenched successively with 3 ml of water, 3 ml of 15% aqueous sodium hydroxide solution and 9 ml of water. Reaction mass was stirred for 1 hour at 25–30° C. Filtered the reaction mass and the filtrate was concentrated under reduced pressure. Dissolved the residue in DM water (25 ml) and concentrated hydrochloric acid (8 ml) and the solution was washed with cyclohexane (20 ml). pH was adjusted to 11.0–12.0 with 50% w/w aqueous sodium hydroxide solution and extracted the product with methylene chloride (2×50 ml). Methylene chloride layer was concentrated under reduced pressure and 7.54 g of pure 1-Methyl-3-phenylpiperazine was isolated in cyclohexane having HPLC purity 99.7%.
Quantity
3.04 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH3:7][N:8]1[CH2:13][CH2:12][NH:11][CH:10]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[C:9]1=O>O1CCCC1>[CH3:7][N:8]1[CH2:13][CH2:12][NH:11][CH:10]([C:14]2[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=2)[CH2:9]1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
3.04 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
CN1C(C(NCC1)C1=CC=CC=C1)=O
Step Three
Name
Quantity
60 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
was stirred for 1 hour at 25–30° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Slowly, raised
CUSTOM
Type
CUSTOM
Details
the temperature of reaction mass
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
quenched successively with 3 ml of water, 3 ml of 15% aqueous sodium hydroxide solution and 9 ml of water
CUSTOM
Type
CUSTOM
Details
Reaction mass
FILTRATION
Type
FILTRATION
Details
Filtered the reaction mass
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
Dissolved the residue in DM water (25 ml) and concentrated hydrochloric acid (8 ml)
WASH
Type
WASH
Details
the solution was washed with cyclohexane (20 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted the product with methylene chloride (2×50 ml)
CONCENTRATION
Type
CONCENTRATION
Details
Methylene chloride layer was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CN1CC(NCC1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 7.54 g
YIELD: CALCULATEDPERCENTYIELD 81.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07041826B2

Procedure details

Lithium aluminium hydride (3.04 g, 0.8 moles) was suspended in tetrahydrofuran (60 ml) under nitrogen atmosphere. A solution of 1-methyl-2-oxo-3-phenylpiperazine (10 g in 10 ml of tetrahydrofuran) was added at 10–15° C. Slowly, raised the temperature of reaction mass and refluxed for 2 hours. Cooled the reaction mass to 5° C. and quenched successively with 3 ml of water, 3 ml of 15% aqueous sodium hydroxide solution and 9 ml of water. Reaction mass was stirred for 1 hour at 25–30° C. Filtered the reaction mass and the filtrate was concentrated under reduced pressure. Dissolved the residue in DM water (25 ml) and concentrated hydrochloric acid (8 ml) and the solution was washed with cyclohexane (20 ml). pH was adjusted to 11.0–12.0 with 50% w/w aqueous sodium hydroxide solution and extracted the product with methylene chloride (2×50 ml). Methylene chloride layer was concentrated under reduced pressure and 7.54 g of pure 1-Methyl-3-phenylpiperazine was isolated in cyclohexane having HPLC purity 99.7%.
Quantity
3.04 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH3:7][N:8]1[CH2:13][CH2:12][NH:11][CH:10]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[C:9]1=O>O1CCCC1>[CH3:7][N:8]1[CH2:13][CH2:12][NH:11][CH:10]([C:14]2[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=2)[CH2:9]1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
3.04 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
CN1C(C(NCC1)C1=CC=CC=C1)=O
Step Three
Name
Quantity
60 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
was stirred for 1 hour at 25–30° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Slowly, raised
CUSTOM
Type
CUSTOM
Details
the temperature of reaction mass
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
quenched successively with 3 ml of water, 3 ml of 15% aqueous sodium hydroxide solution and 9 ml of water
CUSTOM
Type
CUSTOM
Details
Reaction mass
FILTRATION
Type
FILTRATION
Details
Filtered the reaction mass
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
Dissolved the residue in DM water (25 ml) and concentrated hydrochloric acid (8 ml)
WASH
Type
WASH
Details
the solution was washed with cyclohexane (20 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted the product with methylene chloride (2×50 ml)
CONCENTRATION
Type
CONCENTRATION
Details
Methylene chloride layer was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CN1CC(NCC1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 7.54 g
YIELD: CALCULATEDPERCENTYIELD 81.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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